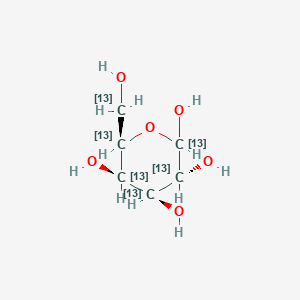
(+)-Galactose-13C6; D-(+)-Galactose-13C6; Galactose-13C6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-Galactose-13C6, also known as D-(+)-Galactose-13C6 or simply Galactose-13C6, is a stable isotopically labeled form of galactose where all six carbon atoms are replaced with the carbon-13 isotope. This compound is widely used in metabolic research to trace the pathways and fluxes of galactose in biological systems through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Galactose-13C6 typically involves the incorporation of carbon-13 into the galactose molecule. One common method is the fermentation of glucose-13C6 using microorganisms that convert glucose to galactose. The reaction conditions often include controlled pH, temperature, and nutrient supply to optimize the yield of galactose-13C6.
Industrial Production Methods
Industrial production of (+)-Galactose-13C6 involves large-scale fermentation processes using genetically modified microorganisms. These microorganisms are engineered to efficiently convert glucose-13C6 to galactose-13C6. The process includes fermentation, extraction, and purification steps to obtain high-purity galactose-13C6 suitable for research and industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
(+)-Galactose-13C6 undergoes various chemical reactions, including:
Oxidation: Galactose-13C6 can be oxidized to galactonic acid-13C6 using oxidizing agents such as nitric acid or bromine water.
Reduction: It can be reduced to galactitol-13C6 using reducing agents like sodium borohydride.
Substitution: Galactose-13C6 can participate in substitution reactions to form derivatives such as galactosides.
Common Reagents and Conditions
Oxidation: Nitric acid, bromine water, and other oxidizing agents under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride under mild conditions.
Substitution: Various alcohols or amines in the presence of catalysts or under specific pH conditions.
Major Products
Oxidation: Galactonic acid-13C6
Reduction: Galactitol-13C6
Substitution: Galactosides and other derivatives
Aplicaciones Científicas De Investigación
(+)-Galactose-13C6 has numerous applications in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways of carbohydrate metabolism.
Biology: Helps in studying the role of galactose in cellular processes and its metabolism in different organisms.
Medicine: Used in research on galactosemia, a genetic disorder affecting galactose metabolism.
Industry: Employed in the production of labeled biomolecules for research and diagnostic purposes.
Mecanismo De Acción
The mechanism of action of (+)-Galactose-13C6 involves its incorporation into metabolic pathways where it behaves similarly to natural galactose. The carbon-13 isotope allows researchers to track its movement and transformation within biological systems using NMR spectroscopy and mass spectrometry. This helps in identifying metabolic intermediates and understanding the dynamics of galactose metabolism.
Comparación Con Compuestos Similares
Similar Compounds
D-Glucose-13C6: Another isotopically labeled sugar used in metabolic studies.
D-Fructose-13C6: Used to study fructose metabolism.
D-Mannose-13C6: Employed in research on mannose metabolism.
Uniqueness
(+)-Galactose-13C6 is unique due to its specific role in studying galactose metabolism. Unlike glucose-13C6 or fructose-13C6, which are more commonly studied sugars, galactose-13C6 provides insights into the unique pathways and disorders associated with galactose. Its use is crucial in understanding diseases like galactosemia and in developing targeted therapies.
Propiedades
Fórmula molecular |
C6H12O6 |
|---|---|
Peso molecular |
186.11 g/mol |
Nombre IUPAC |
(3R,4S,5R,6R)-6-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |
Clave InChI |
WQZGKKKJIJFFOK-QCUDSKIKSA-N |
SMILES isomérico |
[13CH2]([13C@@H]1[13C@@H]([13C@@H]([13C@H]([13CH](O1)O)O)O)O)O |
SMILES canónico |
C(C1C(C(C(C(O1)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


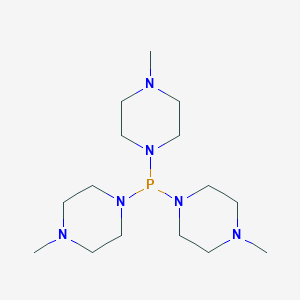

azanium](/img/structure/B12061565.png)
![N-[(2S,3R,4R,5S,6R)-2-(Benzyloxy)-5-hydroxy-6-(hydroxymethyl)-4-{[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}oxan-3-YL]acetamide](/img/structure/B12061570.png)
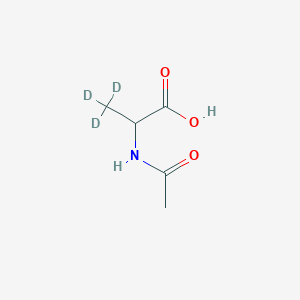
![2-(3,4-dichlorophenyl)-N-methyl-N-[(1S,2S)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrate;hydrochloride](/img/structure/B12061585.png)
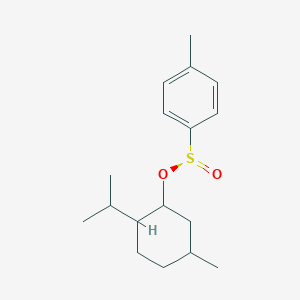
![2-Naphthalen-3,4,5,6,7,8-d6-ol, 1-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]-](/img/structure/B12061603.png)

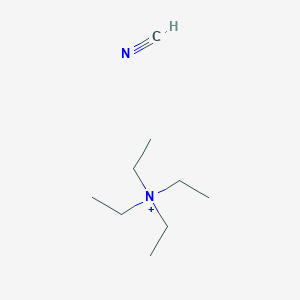


![(1S)-1-[Bis(tert-butyl)phosphino]-2-[(1S)-1-[bis(2-methylphenyl)phosphino]ethyl]ferrocene](/img/structure/B12061641.png)
![{[(2R,3S,4R,5R)-5-(6-amino-8-bromo-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}phosphonic acid](/img/structure/B12061647.png)
